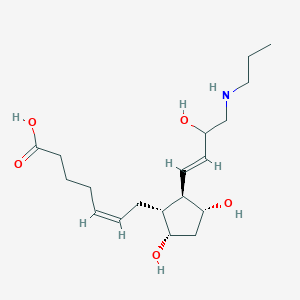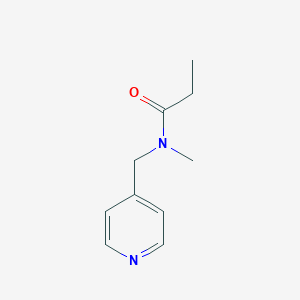
N-methyl-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-4-ylmethyl)propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family of chemicals and has a molecular formula of C12H15NO. MPMP is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)propanamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. This compound has also been shown to protect against oxidative stress and DNA damage, which are associated with aging and disease. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(pyridin-4-ylmethyl)propanamide for laboratory experiments is its high purity and stability. This compound is a well-characterized compound that is readily available from commercial sources. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-methyl-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of new diagnostic tools and therapies for cancer and other diseases. This compound has been shown to have promising anti-tumor properties, and further research could lead to the development of new cancer treatments. Additionally, this compound could be investigated for its potential use in the treatment of inflammatory diseases and other conditions that involve oxidative stress and DNA damage. Finally, new synthetic methods for this compound could be developed to improve its solubility and other properties for use in laboratory experiments.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
Numéro CAS |
158958-29-3 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-methyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)8-9-4-6-11-7-5-9/h4-7H,3,8H2,1-2H3 |
Clé InChI |
QEHDJSBKEZLYOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)CC1=CC=NC=C1 |
SMILES canonique |
CCC(=O)N(C)CC1=CC=NC=C1 |
Synonymes |
Propanamide, N-methyl-N-(4-pyridinylmethyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

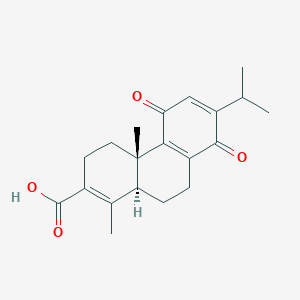
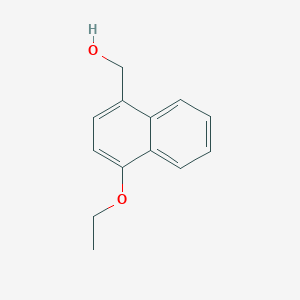
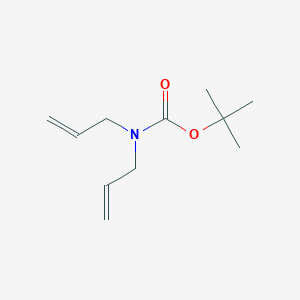
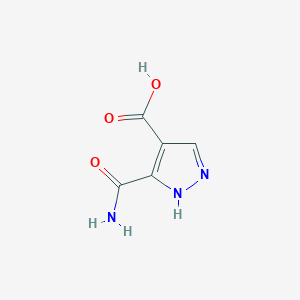
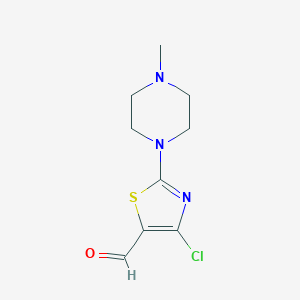
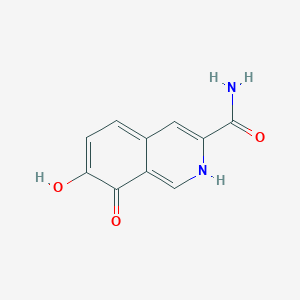
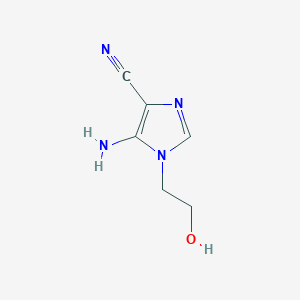
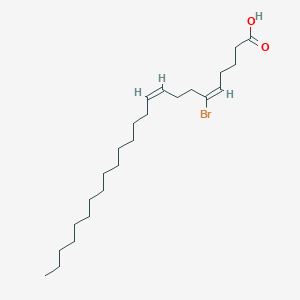
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
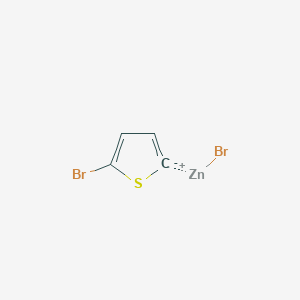
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
